(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of bromofuran, benzo[d]thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with 6-methylbenzo[d]thiazole and piperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It is investigated for its binding affinity to various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is evaluated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the formulation of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (5-Iodofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (5-Fluorofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
What sets (5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone apart from its analogs is the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s overall electronic distribution, making it unique in its interactions with biological targets and its chemical behavior.
Properties
CAS No. |
1172971-36-6 |
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Molecular Formula |
C17H16BrN3O2S |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16BrN3O2S/c1-11-2-3-12-14(10-11)24-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)23-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
FXQQIJYCEGEGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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